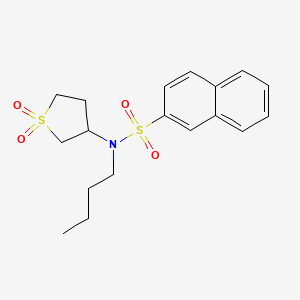

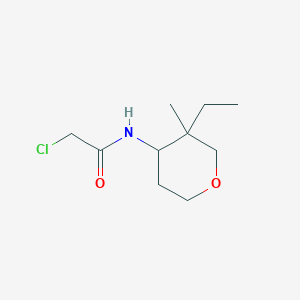

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Study in Proteins

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is used as a fluorescent probe in protein binding studies. It exhibits minimal fluorescence in water but strongly fluoresces when bound to proteins like bovine serum albumin. This characteristic aids in measuring the binding of certain compounds to proteins, providing insights into binding mechanisms and interactions (Jun et al., 1971).

Enzyme Inhibition Studies

Sulfonamide derivatives, including those derived from naphthalene sulfonamide, have been evaluated for their enzyme inhibition activity. These compounds show potential as inhibitors of enzymes like lipoxygenase and α-glucosidase, indicating their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Synthesis of Protected β-Amino Acids

Naphthalene sulfonamide derivatives are utilized in the synthesis of protected β-amino acids. This process involves the addition of specific reagents to N-sulfonylimines, leading to compounds that are valuable in peptide synthesis (Robinson & Wyatt, 1993).

Fluorescent Probe for Selective Discrimination

N-butyl-4-amino-1,8-naphthalimide, a derivative of naphthalene sulfonamide, has been used as a fluorescent probe for discriminating thiophenols over aliphatic thiols. It serves a significant role in chemical, biological, and environmental sciences, especially in detecting toxic benzenethiols and biologically active aliphatic thiols in various samples (Wang et al., 2012).

Magnetic Anisotropy in Cobalt Complexes

The study of magnetic anisotropy in cobalt(ii)-sulfonamide complexes is another application. By varying the sulfonamide ligand, researchers can correlate magnetic anisotropy with coordination geometry, which is crucial in understanding magnetic properties in various materials (Wu et al., 2019).

PET Imaging Applications

Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds are being explored for imaging specific human receptors, demonstrating the application of naphthalene sulfonamides in diagnostic imaging (Wang et al., 2008).

Enhancing Nerve Growth Factor

Naphthalene-sulfonamide derivatives have been synthesized to enhance the ability of nerve growth factor in stimulating neurite outgrowths. These compounds, like B-355252, demonstrate the potential therapeutic application in neurodegenerative diseases (Williams et al., 2010).

Anticancer Evaluation

Naphthalene-sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Some compounds show potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Nuclear Medicine Applications

Naphthalene sulfonamide derivatives have been used in the development of compounds like NST732 for applications in nuclear medicine, particularly in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-2-3-11-19(17-10-12-24(20,21)14-17)25(22,23)18-9-8-15-6-4-5-7-16(15)13-18/h4-9,13,17H,2-3,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXRDIJSNFYQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2433174.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride](/img/structure/B2433180.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide](/img/structure/B2433181.png)

![4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2433183.png)